molecular formula C10H11NO2 B8408679 3-(1-Methylethyl)-1,2-benzisoxazol-4-ol

3-(1-Methylethyl)-1,2-benzisoxazol-4-ol

Cat. No.: B8408679
M. Wt: 177.20 g/mol
InChI Key: RNHWVIOUHIDBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylethyl)-1,2-benzisoxazol-4-ol is a substituted benzisoxazole derivative characterized by a 1,2-benzisoxazole core with a hydroxyl group at position 4 and an isopropyl (1-methylethyl) substituent at position 2.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-propan-2-yl-1,2-benzoxazol-4-ol

InChI

InChI=1S/C10H11NO2/c1-6(2)10-9-7(12)4-3-5-8(9)13-11-10/h3-6,12H,1-2H3

InChI Key

RNHWVIOUHIDBBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC2=CC=CC(=C21)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Compound Name Substituent(s) Molecular Formula CAS Number Biological Activity/Notes
3-(1-Methylethyl)-1,2-benzisoxazol-4-ol 3-isopropyl, 4-hydroxyl C₁₀H₁₁NO₂ Not provided Hypothesized enzyme inhibition (inferred)
3-(2-Methoxyphenyl)-1,2-benzisoxazol-4-ol 3-(2-methoxyphenyl), 4-hydroxyl C₁₄H₁₁NO₃ 501838-20-6 No explicit activity data
W1807 (S)-3-(1-methylethyl)-4-(2-chlorophenyl)... Complex substituents C₂₀H₂₃ClNO₅ Not provided Glycogen phosphorylase inhibitor
Novo4j (4-[2,4-bis-(3-nitrobenzoylamino)phenoxy]phthalic acid) Nitrobenzoyl and phthalic groups C₂₉H₂₀N₄O₁₀ Not provided Allosteric enzyme inhibition
AVE#21 (1-(2-chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea) Halogenated aryl, urea moiety C₁₆H₁₃ClFN₂O₄ Not provided Insecticidal activity

Key Comparative Insights

Substituent Effects on Enzyme Binding
  • However, steric bulk from the isopropyl group may reduce binding affinity to allosteric enzyme pockets compared to smaller substituents .
  • W1807 and Novo4j: These analogs feature extended aromatic and nitro groups, enabling stronger π-π stacking and hydrogen-bonding interactions with glycogen phosphorylase (PDB complexes 2QN1/2QN2), resulting in higher inhibitory potency .
Physicochemical Properties
  • Solubility: The hydroxyl group at position 4 improves aqueous solubility relative to non-hydroxylated benzisoxazoles.

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